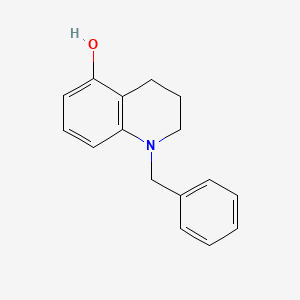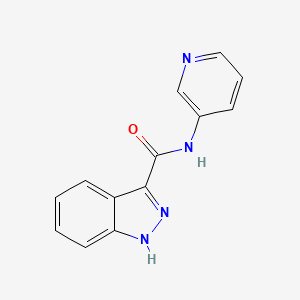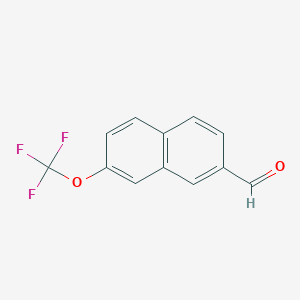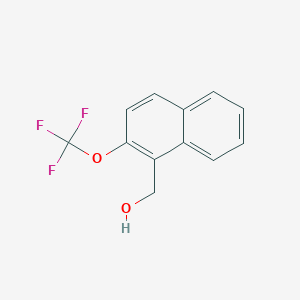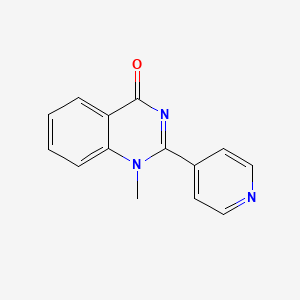
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-7-methoxyquinoline and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives. Typical reagents include sodium methoxide and potassium tert-butoxide.
Applications De Recherche Scientifique
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that quinoline derivatives, including this compound, have potential therapeutic applications in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair.
Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Other quinoline derivatives include 2-chloroquinoline, 7-methoxyquinoline, and 3-ethylquinoline.
Uniqueness: The presence of both chloro and methoxy groups in the compound’s structure imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-(2-chloro-7-methoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C12H12ClNO2/c1-7(15)10-5-8-3-4-9(16-2)6-11(8)14-12(10)13/h3-7,15H,1-2H3 |
Clé InChI |
LMIDMAGSHFBQHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=C2C=C(C=CC2=C1)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


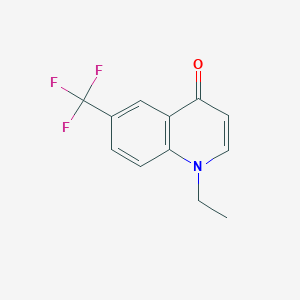
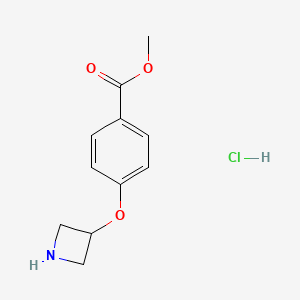
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
